2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNL343 is an investigational compound known for its ability to penetrate the central nervous system and activate the eukaryotic initiation factor 2B. This compound is designed to inhibit the integrated stress response, a pathway that is activated in response to cellular stress and is implicated in various neurodegenerative diseases .
Méthodes De Préparation
The synthetic routes and reaction conditions for DNL343 have not been extensively detailed in publicly available literature. it is known that DNL343 is a small molecule designed to activate the eukaryotic initiation factor 2B and suppress aberrant integrated stress response activation . Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.
Analyse Des Réactions Chimiques
DNL343 undergoes various chemical reactions, primarily focusing on its interaction with the integrated stress response pathway. The compound is designed to inhibit the phosphorylation of the eukaryotic initiation factor 2B, thereby preventing the activation of the integrated stress response . Common reagents and conditions used in these reactions include specific inhibitors and activators that target the eukaryotic initiation factor 2B. The major products formed from these reactions are typically related to the suppression of neurodegenerative biomarkers and the restoration of normal cellular functions .
Applications De Recherche Scientifique
DNL343 has shown significant promise in scientific research, particularly in the fields of neurodegeneration and integrated stress response inhibition. It has been extensively studied in animal models, demonstrating its ability to cross the blood-brain barrier and exhibit good bioavailability . In models of optic nerve crush injury and eukaryotic initiation factor 2B loss-of-function, DNL343 treatment reduced integrated stress response-induced transcriptional changes and neuronal loss, showcasing its neuroprotective effects .
Mécanisme D'action
DNL343 exerts its effects by activating the eukaryotic initiation factor 2B, which plays a crucial role in regulating the translation of messenger RNA into proteins . Under conditions of cellular stress, the phosphorylation of the eukaryotic initiation factor 2B leads to the inhibition of protein synthesis. DNL343 inhibits this phosphorylation, thereby restoring normal protein synthesis and preventing the detrimental effects of prolonged integrated stress response activation . This mechanism is particularly relevant in neurodegenerative diseases, where the integrated stress response contributes to neuronal dysfunction and degeneration .
Comparaison Avec Des Composés Similaires
DNL343 is unique in its ability to penetrate the central nervous system and specifically target the eukaryotic initiation factor 2B. Similar compounds include ABBV-CLS-7262, another eukaryotic initiation factor 2B activator being studied for its potential in treating amyotrophic lateral sclerosis .
Propriétés
Numéro CAS |
2278265-85-1 |
---|---|
Formule moléculaire |
C20H19ClF3N3O4 |
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide |
InChI |
InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28) |
Clé InChI |
IKPNRMYDOSNVAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.